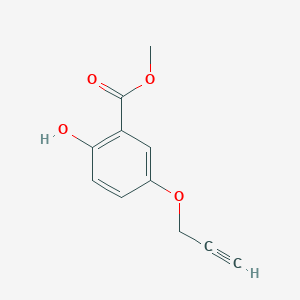

Benzoic acid, 2-hydroxy-5-(2-propyn-1-yloxy)-, methyl ester

Description

Benzoic acid, 2-hydroxy-5-(2-propyn-1-yloxy)-, methyl ester (CAS: Not explicitly listed in evidence) is a benzoic acid derivative featuring:

- A hydroxyl group at position 2.

- A propynyloxy group (propargyl ether) at position 3.

- A methyl ester at the carboxylic acid position.

Properties

IUPAC Name |

methyl 2-hydroxy-5-prop-2-ynoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-3-6-15-8-4-5-10(12)9(7-8)11(13)14-2/h1,4-5,7,12H,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSBGIRCJZXKQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OCC#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-5-(2-propyn-1-yloxy)-, methyl ester typically involves the esterification of 2-hydroxy-5-(2-propyn-1-yloxy)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then neutralized, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-5-(2-propyn-1-yloxy)-, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The hydroxy and propyn-1-yloxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-hydroxy-5-(2-propyn-1-yloxy)-, methyl ester has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in drug discovery and development.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-5-(2-propyn-1-yloxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxy and propyn-1-yloxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs

Biological Activity

Benzoic acid, 2-hydroxy-5-(2-propyn-1-yloxy)-, methyl ester, commonly referred to as 2-hydroxy-5-prop-2-ynyloxy-benzoic acid methyl ester, is a chemical compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, potential therapeutic applications, and relevant research findings.

Molecular Formula: C11H10O3

Molecular Weight: 194.20 g/mol

CAS Registry Number: 73922-94-8

IUPAC Name: this compound

The compound features a benzoic acid backbone modified with a hydroxy group and an alkoxy chain, which may influence its biological activity.

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit antimicrobial properties. In particular, studies have shown that various benzoic acid derivatives can inhibit the growth of bacteria and fungi. For instance, a study demonstrated that compounds similar to 2-hydroxy-5-(2-propyn-1-yloxy)-benzoic acid methyl ester had significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Benzoic acid derivatives are also known for their anti-inflammatory properties. Inflammation models have shown that these compounds can reduce edema and inflammatory markers in vivo. The mechanism often involves the modulation of inflammatory cytokines and pathways associated with COX enzymes .

Antioxidant Activity

Some studies have indicated that benzoic acid derivatives possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which may contribute to their therapeutic effects .

Table: Summary of Biological Activities

Case Study 1: Antibacterial Efficacy

A study conducted on various benzoic acid derivatives revealed that those with modifications similar to 2-hydroxy-5-(2-propyn-1-yloxy)-benzoic acid methyl ester exhibited notable antibacterial activity. The minimum inhibitory concentrations (MIC) were determined against several bacterial strains, showcasing the compound's potential as an antimicrobial agent.

Case Study 2: Analgesic Properties in Animal Models

In another investigation focusing on analgesics derived from benzoic acids, researchers evaluated the efficacy of these compounds in reducing pain responses in rodents. The study highlighted that certain derivatives displayed significant central and peripheral analgesic activities, suggesting a similar potential for 2-hydroxy-5-(2-propyn-1-yloxy)-benzoic acid methyl ester based on its structural characteristics.

Q & A

Q. What are the recommended synthetic routes for preparing this compound?

The compound is synthesized via nucleophilic substitution of methyl 2,5-dihydroxybenzoate with propargyl bromide under basic conditions. A method adapted from Saeed et al. (2010) involves:

- Reacting the phenolic hydroxyl group at position 5 with propargyl bromide in the presence of sodium bicarbonate.

- Maintaining anhydrous conditions (70–80°C) to prevent ester hydrolysis.

- Purification via recrystallization from benzene or ethanol. Yield optimization requires controlling moisture levels and reaction time to minimize alkyne oligomerization .

Q. How can the structure be confirmed using spectroscopic methods?

A combination of techniques is used:

- IR Spectroscopy : Peaks for ester carbonyl (~1720 cm⁻¹), hydroxyl (~3200 cm⁻¹, if free), and alkyne C≡C (~2120 cm⁻¹).

- ¹H NMR : Propargyloxy protons (δ 4.7–5.0 ppm, OCH₂C≡CH), methyl ester (δ 3.8–3.9 ppm), and aromatic protons (δ 6.5–7.5 ppm).

- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z ≈ 218 (C₁₁H₁₀O₄) .

Q. What safety precautions are essential during handling?

- Propargyl Group Hazards : Flammable and reactive; use inert atmosphere (N₂/Ar) and flame-resistant equipment.

- PPE : Nitrile gloves, lab coat, and safety goggles.

- First Aid : Immediate washing for skin/eye contact; avoid inhalation of vapors .

Advanced Research Questions

Q. How can DFT predict this compound’s electronic properties?

Density Functional Theory (DFT) with the B3LYP hybrid functional and 6-311++G(d,p) basis set is recommended. Key applications:

- Calculate HOMO-LUMO gaps to assess reactivity.

- Optimize geometry for docking studies.

- Include exact exchange terms (e.g., Becke’s 1993 method) to improve thermochemical accuracy .

| DFT Parameter | Setting |

|---|---|

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Exchange Correction | Exact exchange |

Q. How can molecular docking elucidate biological interactions?

- Tool : AutoDock Vina for speed and accuracy.

- Protocol :

Optimize compound’s 3D structure via DFT.

Dock into target protein active sites (e.g., enzymes).

Validate using known ligands and analyze hydrogen bonding (e.g., hydroxyl/ester interactions).

Q. How to resolve synthetic yield discrepancies?

Variations arise from:

- Moisture (propargyl bromide hydrolysis).

- Competing side reactions (alkyne polymerization). Solution :

- Use molecular sieves or anhydrous solvents.

- Employ Design of Experiments (DoE) to optimize temperature, base strength, and solvent polarity .

Q. What HPLC strategies separate this compound from byproducts?

- Column : Reversed-phase C18.

- Mobile Phase : Acetonitrile/water (0.1% formic acid) gradient.

- Detection : UV at λ ≈ 260 nm (aromatic π→π* transitions).

| Reference Compound | Retention Time (Relative) |

|---|---|

| Methyl 2-hydroxybenzoate | 0.79 |

| Methyl 3,4-dimethoxybenzoate | 1.22 |

| Target Compound (Estimated) | ~1.50–1.80 |

Coupling with MS confirms molecular ions .

Q. What is the reaction mechanism for propargyloxy group formation?

- Mechanism : SN2 substitution.

Phenoxide ion (generated by deprotonation) attacks propargyl bromide’s electrophilic carbon.

Bromide ion leaves simultaneously.

- Regioselectivity : Steric hindrance from the ester group favors substitution at position 5 .

Q. How does pH affect the compound’s stability?

Q. How to resolve conflicting NMR assignments?

- 2D NMR : HSQC/HMBC correlations confirm proton-carbon connectivity (e.g., propargyl CH₂ to aromatic C5).

- Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl₃ to address hydrogen bonding shifts .

Key Data Contradictions & Solutions

- Spectral Data Variability : Cross-reference IR/NMR with literature for analogous esters (e.g., methyl salicylate ).

- Yield Inconsistencies : Replicate protocols with strict moisture control and base stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.